1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)-2-(thiophen-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4,8,9-Tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)-2-(thiophen-3-yl)ethanone is a unique organic compound characterized by its intricate structure, featuring a fused pyrazolo-pyrazine core with a thiophene-substituted ethanone group. This compound has attracted attention in various fields of scientific research due to its potential biological activities and unique reactivity profile.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,4,8,9-Tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)-2-(thiophen-3-yl)ethanone can be synthesized through a multi-step process involving cyclization and condensation reactions. One common method starts with the synthesis of the pyrazolo-pyrazine core via cyclization of an appropriate diketone with hydrazine, followed by condensation with a thiophene-substituted ethanone derivative.
Industrial Production Methods: On an industrial scale, the synthesis of this compound can be optimized for yield and purity by adjusting reaction parameters such as temperature, solvent, and catalysts. Techniques such as continuous flow synthesis and green chemistry principles can be employed to enhance the efficiency and environmental sustainability of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4,8,9-Tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)-2-(thiophen-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: It can be reduced to yield the corresponding alcohol or amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, especially at the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (MCPBA) or hydrogen peroxide (H2O2) in suitable solvents.
Reduction: Common reducing agents include lithium aluminium hydride (LAH) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products depend on the specific reactions, e.g., N-oxides from oxidation, alcohols, or amines from reduction, and various substituted derivatives from nucleophilic substitution.
Scientific Research Applications
Chemistry: In chemistry, 1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)-2-(thiophen-3-yl)ethanone is used as a starting material for the synthesis of more complex heterocyclic compounds.
Biology: In biological studies, this compound is investigated for its potential as an enzyme inhibitor due to its unique structure. It has shown promise in assays targeting specific enzymes involved in metabolic pathways.
Medicine: The compound is explored for its potential therapeutic properties. Preliminary studies suggest it may have anti-inflammatory, anti-cancer, or anti-microbial activities, making it a candidate for drug development.
Industry: In the industry, this compound can serve as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The precise mechanism by which 1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)-2-(thiophen-3-yl)ethanone exerts its effects depends on the specific application. Generally, it acts by interacting with molecular targets such as enzymes or receptors, altering their activity. These interactions can modulate biochemical pathways, leading to the desired biological or therapeutic effects.
Molecular Targets and Pathways:
Enzymes: May inhibit or activate specific enzymes.
Receptors: Can bind to certain receptors, altering their signaling pathways.
Comparison with Similar Compounds
1-(3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2(7H)-yl)-2-(thiophen-3-yl)ethanone
1-(3,4,8,9-tetrahydro-1H-pyrimido[1,5-a]pyrazin-2(7H)-yl)-2-(thiophen-3-yl)ethanone
1-(3,4,8,9-tetrahydro-1H-pyrido[1,2-a]pyrazin-2(7H)-yl)-2-(thiophen-3-yl)ethanone
Properties
IUPAC Name |
2-thiophen-3-yl-1-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c19-15(8-11-4-7-20-10-11)17-5-6-18-14(9-17)12-2-1-3-13(12)16-18/h4,7,10H,1-3,5-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJGBQIEIJHIPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3CN(CCN3N=C2C1)C(=O)CC4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.